(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-8-13(9-20)10-21-12-17-11-19-21)14-3-1-4-15(7-14)22-6-2-5-18-22/h1-7,11-13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQZFDQODZPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol. This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Mode of Action
Similar compounds have been reported to inhibit tubulin polymerization. Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. By inhibiting tubulin polymerization, these compounds can disrupt cell division and induce apoptosis.
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells. Apoptosis is a form of programmed cell death, which leads to the elimination of cells without releasing harmful substances into the surrounding area.
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that may contribute to the compound's biological properties.
- Triazole Moiety : Known for its role in enhancing pharmacological effects, particularly in antifungal and antibacterial applications.
- Pyrazole Group : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit significant antimicrobial properties. The triazole group is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival. This mechanism makes it a candidate for antifungal drug development.
Anticancer Properties
Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cancer-related targets are still under investigation but show potential based on structural similarities with other known anticancer agents .
Anti-inflammatory Effects
Research indicates that compounds containing pyrazole structures can modulate inflammatory pathways. The ability of this compound to stabilize the human red blood cell membrane suggests potential anti-inflammatory activity .
Case Studies and Research Findings
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety likely inhibits key enzymes involved in fungal metabolism and cancer cell proliferation.
- Receptor Binding : The azetidine and pyrazole components may enhance binding affinity to specific receptors involved in inflammatory responses.
Synthesis and Computational Studies
The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high yield and purity. Computational models analyzing structure-activity relationships (SAR) have been employed to predict the biological effects based on its structural components. These studies are essential for understanding how modifications to the molecular structure can enhance or diminish biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Pyrazole Motifs
- Compound from : "Phenyl(3-phenyl-1H-1,2,4-triazol-1-yl)methanone" shares the triazole-methanone core but lacks the azetidine and pyrazole groups. This simpler derivative highlights the role of additional heterocycles in modulating solubility and target binding. For instance, the azetidine’s conformational constraint may enhance selectivity in receptor interactions compared to flexible alkyl chains .
- Thiadiazole/Thiazole Derivatives () : Compounds like 9b (1,3,4-thiadiazole) and 12a (thiazole) incorporate triazole and pyrazole analogs. These derivatives demonstrate potent antitumor activity (e.g., 9b : IC50 = 2.94 µM against HepG2; 12a : IC50 = 1.19 µM against HepG2 and 3.4 µM against MCF-7). The target compound’s azetidine-pyrazole-triazole system may offer improved metabolic stability over thiadiazoles, which are prone to hydrolysis .
Heterocyclic Systems in Related Compounds
- Benzothiazole-Pyrazolone Derivatives () : Compounds such as 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one emphasize the role of fused aromatic systems in enhancing π-π stacking interactions. The target compound’s pyrazole-phenyl group may similarly improve binding to hydrophobic enzyme pockets, though its smaller azetidine ring could reduce steric hindrance .
Key Research Findings and Data Tables
Table 1: Comparative Bioactivity of Triazole/Pyrazole Analogs
Table 2: Structural and Physicochemical Comparisons
*Predicted using fragment-based calculations.
Q & A
Q. Critical Reaction Conditions
- Temperature Control : Reflux (80–110°C) ensures proper cyclization and minimizes side reactions .
- Catalyst Selection : Pd-based catalysts improve coupling efficiency for aromatic systems .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. Basic Characterization Workflow
- ¹H/¹³C NMR : Confirm regiochemistry of triazole/pyrazole rings. Key peaks:
- Azetidine N-CH₂-Triazole: δ 3.8–4.2 ppm (¹H), 45–50 ppm (¹³C) .
- Pyrazole C-H: δ 7.5–8.5 ppm (aromatic protons) .
- HRMS (ESI-TOF) : Validate molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O gradient) .
Q. Advanced Techniques
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring puckering) .
- 2D NMR (COSY, HSQC) : Map spin-spin coupling between azetidine and triazole protons .
How can computational chemistry be applied to predict the binding interactions of this compound with biological targets?
Q. Advanced Methodological Approach
- Molecular Docking (AutoDock/Vina) : Model interactions with enzymes (e.g., cytochrome P450) using triazole/pyrazole as hydrogen-bond acceptors. Key parameters:
- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Case Study : Docking studies on similar triazole-pyrazole hybrids revealed IC₅₀ values <10 µM against kinase targets due to dual H-bonding and hydrophobic interactions .
What strategies are recommended for resolving contradictory biological activity data observed in different assay systems for this compound?
Q. Advanced Data Contradiction Analysis
- Assay-Specific Optimization :
- Metabolite Screening (LC-MS/MS) : Identify active/inactive metabolites that explain discrepancies between in vitro and in vivo results .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Example : Inconsistent cytotoxicity data for triazole derivatives were traced to differential metabolism in hepatic (CYP3A4) vs. cancer (CYP1A1) cell lines .
How does the stereochemistry of the azetidine and pyrazole substituents influence the compound's physicochemical and pharmacological properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
